molecular formula C7H14O3 B052557 Ethyl 2-hydroxyvalerate CAS No. 6938-26-7

Ethyl 2-hydroxyvalerate

Cat. No. B052557
CAS RN: 6938-26-7
M. Wt: 146.18 g/mol
InChI Key: MQGTZMCASHTGBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 2-hydroxyvalerate can involve several methods, including enzymatic approaches and chemical reactions. One study discusses the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block, where various diacid ethyl esters are polymerized, potentially including Ethyl 2-hydroxyvalerate derivatives (Jiang et al., 2014). Another important method for synthesizing Ethyl 2-hydroxyvalerate and its derivatives involves the highly enantioselective sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate, showcasing the chemical versatility and reactivity of this compound (Meng et al., 2008).

Molecular Structure Analysis

The molecular structure of Ethyl 2-hydroxyvalerate and its derivatives can be complex and diverse. For example, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined through single-crystal X-ray crystallography, providing insight into the intricate molecular arrangements and hydrogen bonding patterns that can occur with similar ester compounds (Manolov et al., 2012).

Chemical Reactions and Properties

Ethyl 2-hydroxyvalerate participates in various chemical reactions, highlighting its reactivity and utility in synthesis. For instance, the cyclization reactions of ethyl 2-(2-hydroxyaryl)-2-oxoacetates with ethyl 2,3-butadienoate and allenylsulfone have been studied, demonstrating an efficient approach for the synthesis of biologically active chroman products, which could include Ethyl 2-hydroxyvalerate derivatives (Hu et al., 2012).

Physical Properties Analysis

The physical properties of Ethyl 2-hydroxyvalerate and its related compounds are crucial for their application in various domains. Although specific studies focusing on the physical properties of Ethyl 2-hydroxyvalerate were not identified in the search, the characterization of similar compounds provides valuable insights. The enzymatic synthesis of biobased polyesters, for example, involves analyzing the physical properties of the produced polyesters, which could be analogous to studying Ethyl 2-hydroxyvalerate properties (Jiang et al., 2014).

Chemical Properties Analysis

The chemical properties of Ethyl 2-hydroxyvalerate, such as its reactivity and stability, play a significant role in its applications. The study on the highly enantioselective sequential hydrogenation process provides insights into the chemical behavior and transformation capabilities of Ethyl 2-hydroxyvalerate derivatives, indicating their potential utility in producing high-purity compounds (Meng et al., 2008).

Safety And Hazards

Ethyl 2-hydroxyvalerate is classified as a flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof equipment, and wearing protective gloves/protective clothing/eye protection/face protection . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

properties

IUPAC Name

ethyl 2-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-5-6(8)7(9)10-4-2/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGTZMCASHTGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936595
Record name Ethyl 2-hydroxypentanoate
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Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxyvalerate

CAS RN

6938-26-7, 16179-36-5
Record name Ethyl 2-hydroxypentanoate
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URL https://commonchemistry.cas.org/detail?cas_rn=6938-26-7
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Record name Ethyl 2-hydroxyvalerate
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Record name 6938-26-7
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Record name Ethyl 2-hydroxypentanoate
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Record name Ethyl 2-hydroxyvalerate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
C Ortega, R López, J Cacho, V Ferreira - Journal of Chromatography A, 2001 - Elsevier
A method for the simultaneous determination of major (10–200 mg/l) and minor (0.1–10 mg/l) volatile compounds from wine has been optimised and validated. A 3-ml volume of wine is …
Number of citations: 339 www.sciencedirect.com
MA Golubeva, AL Maximov - Applied Catalysis A: General, 2020 - Elsevier
… is the formation of ethyl 2-hydroxyvalerate over metal or Lewis acid sites and following deethoxylation over Lewis acid sites [50,51]. Hydrogenolysis of ethyl 2-hydroxyvalerate into ethyl …
Number of citations: 19 www.sciencedirect.com
LD Gomez, A Wilden, D Schneider… - New Journal of …, 2023 - pubs.rsc.org
Americium separation from high level nuclear waste can provide certain benefits such as reducing the long-term heat generation or the possibility of re-use as fuel in innovative reactors. …
Number of citations: 3 pubs.rsc.org
K Sun, Y Shao, C Ming, M Fan, H Fan, L Zhang… - Chemical Engineering …, 2023 - Elsevier
… of ethyl 2-hydroxyvalerate was varied … Ethyl 2-hydroxyvalerate could maintained a significant abundance in the reaction medium, suggesting that lactonization of ethyl 2-hydroxyvalerate …
Number of citations: 0 www.sciencedirect.com
A Blake, Y Kotseridis, ID Brindle, D Inglis… - Journal of Agricultural …, 2009 - ACS Publications
… Three internal standards were selected, which are absent in wines, having chemical similarity to indicator volatiles and distinct elution times: 3-ethyl-2-hydroxyvalerate (for esters), 3-…
Number of citations: 65 pubs.acs.org
Y Qian, L Zhang, Y Sun, Y Tang, D Li… - Journal of Food …, 2021 - Wiley Online Library
In order to differentiate and characterize Chinese Luzhou‐flavor liquor according to geographical origins, the volatile flavor compounds were analyzed for forty commercial Luzhou‐…
Number of citations: 11 ift.onlinelibrary.wiley.com
KL Howard, JH Mike, R Riesen - American Journal of …, 2005 - Am Soc Enol Viticulture
… Compounds were selected to mimic the behavior of the esters (ethyl 2-hydroxyvalerate), organic acids (valeric acid), alcohols (4-methyl-2-pentanol, 2-butanol, and 2-octanol), ketones (…
Number of citations: 111 www.ajevonline.org
I Benucci, M Cerreti, M Esti - Food Chemistry, 2024 - Elsevier
… The occurrence of ethyl 2-hydroxyvalerate and ethyl 2-hydroxy-4-methylvalerate only after fining on lees and to a greater extent under less reductive conditions was unexpected. As …
Number of citations: 3 www.sciencedirect.com
T Bayaraa, JL Kurz, KM Patel… - … A European Journal, 2020 - Wiley Online Library
… An analogue with substitution at the methylene position was synthesized from ethyl 2-hydroxyvalerate. Oxidation and bromination using N-bromosuccinimide (NBS),24 with subsequent …
KL Howard - 2003 - digital.maag.ysu.edu
… Ethyl 2-hydroxyvalerate was determined to be an inappropriate internal standard for the esters and was replaced by ethyl nonanoate. Further details ofthis change will be given in …
Number of citations: 1 digital.maag.ysu.edu

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